(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
Description
The compound "(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone" is a hybrid molecule featuring a 1,2,3-triazole core linked to a 3-chlorophenyl group and a piperazine moiety substituted with a 2,5-dimethylphenyl ring. Its structural complexity arises from the integration of two pharmacologically relevant heterocycles: the triazole (known for hydrogen-bonding capacity and metabolic stability) and the piperazine (often associated with improved solubility and receptor interaction) .
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-15-6-7-16(2)20(12-15)25-8-10-26(11-9-25)21(28)19-14-27(24-23-19)18-5-3-4-17(22)13-18/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYQGMYXDKKYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound through various studies, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with piperazine derivatives. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the synthesis of a triazole ring through a click chemistry approach.
- Piperazine Integration : The piperazine moiety is then introduced to the triazole to form the final product.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Cytotoxicity Studies
A key focus of research on this compound has been its cytotoxic effects against various cancer cell lines. In a study evaluating its efficacy using the MTT assay, it was found that:
- IC50 Values : The compound exhibited significant cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells . This indicates potent anti-proliferative effects compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its cytotoxic effects has been investigated through several assays:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in BT-474 cells via cell cycle arrest at sub-G1 and G2/M phases .
- Colony Formation Assay : The clonogenic assay demonstrated that the compound inhibits colony formation in a concentration-dependent manner .
Molecular Docking Studies
In silico studies have provided insights into the binding affinity and potential targets of this compound:
- Tubulin Binding : Molecular docking studies suggest that it binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization which is crucial for cancer cell division .
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same class:
- Case Study 1 : A related triazole derivative was shown to possess significant anti-cancer activity against HeLa and MCF-7 cells with comparable IC50 values .
- Case Study 2 : Another study reported that derivatives containing similar piperazine structures exhibited antimicrobial properties alongside their anticancer activities .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (Target Compound) | BT-474 | 0.99 ± 0.01 | Apoptosis induction via cell cycle arrest |
| Related Triazole | HeLa | Not specified | Anti-proliferative effects |
| Piperazine Derivative | Various | Not specified | Antimicrobial and anticancer activities |
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
- Triazole vs. Pyrazole/Benzimidazole : The 1,2,3-triazole in the target compound provides distinct hydrogen-bonding geometry compared to pyrazole (1,2-diazole) or benzimidazole, which may alter interactions with biological targets .
- Substituent Positioning : The 3-chlorophenyl group on the triazole contrasts with the pyrimidine in w3 (), which introduces additional hydrogen-bonding sites. The 2,5-dimethylphenyl group on the piperazine ring offers steric bulk compared to the methyl group in w3 or the fluorobenzamide in 1015533-62-6 .
Physicochemical and Electronic Properties
- Lipophilicity : The chloro and dimethyl groups increase lipophilicity (logP ~3.5 estimated) compared to w3 (logP ~2.8) due to reduced polarity.
- Electronic Effects : The electron-withdrawing chloro group may polarize the triazole ring, enhancing dipole interactions, whereas methyl groups in w3 and 1015533-62-6 contribute to electron-donating effects .
Similarity Coefficients and Chemoinformatics
Using binary fingerprint analysis (e.g., Tanimoto coefficient), the target compound exhibits higher similarity to w3 (shared triazole-piperazine core, Tc ≈0.65) than to benzimidazole-containing analogues (Tc <0.3). Differences arise primarily from substituent branching and heterocycle composition .
Research Findings and Implications
- Binding Affinity : While direct biological data for the target compound is unavailable, analogues like w3 () suggest that triazole-piperazine hybrids often target kinases or GPCRs. The chloro and dimethyl groups may improve selectivity over off-target receptors .
- Crystallographic Data : Structural refinement tools like SHELXL () are critical for determining bond lengths and angles. For example, the triazole C-N bond (~1.34 Å) is shorter than pyrazole C-N (~1.37 Å), influencing conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
